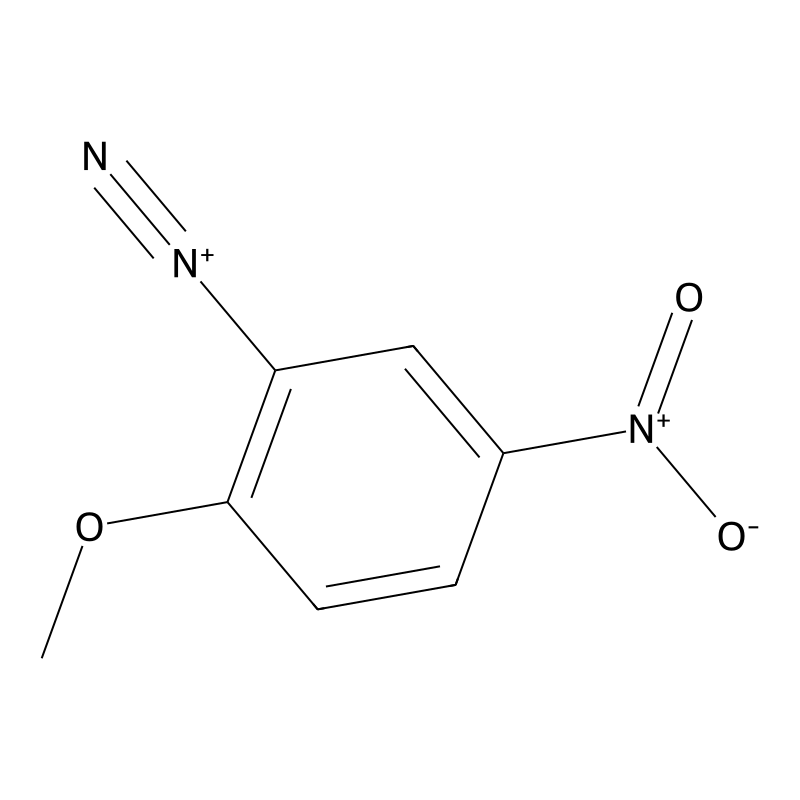

2-Methoxy-5-nitrobenzenediazonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While 2-Methoxy-5-nitrobenzenediazonium (also known as Fast Scarlet RC Base) itself is not directly used in scientific research, it serves as a crucial intermediate in the creation of azo dyes [, ]. Azo dyes are a large class of organic compounds known for their intense colors.

Application in Azo Dye Synthesis

2-Methoxy-5-nitrobenzenediazonium acts as a diazonium coupling component. Diazonium coupling is a chemical reaction between a diazonium ion (like 2-Methoxy-5-nitrobenzenediazonium) and a coupling component, resulting in the formation of an azo dye. By reacting with various coupling components, 2-Methoxy-5-nitrobenzenediazonium can be used to synthesize a variety of azo dyes with specific color properties. These dyes find applications in various scientific research fields:

Biological Staining

Azo dyes derived from 2-Methoxy-5-nitrobenzenediazonium can be used to stain biological tissues for microscopy. The specific color properties of the resulting dye can help researchers visualize different cellular components.

Material Science

Azo dyes can be incorporated into polymers or other materials to impart specific colors or functionalities. Research explores using azo dyes derived from 2-Methoxy-5-nitrobenzenediazonium in developing novel materials for applications like solar cells or sensors [, ].

2-Methoxy-5-nitrobenzenediazonium is a diazonium salt with the molecular formula C₇H₆N₃O₃⁺. It is characterized by the presence of a methoxy group and a nitro group on a benzene ring, making it a valuable intermediate in organic synthesis. The compound is typically generated in situ from its corresponding amine, 2-methoxy-5-nitroaniline, through a process called diazotization, which involves the reaction of the amine with nitrous acid in the presence of a strong acid .

The primary reactions involving 2-methoxy-5-nitrobenzenediazonium include:

- Sandmeyer Reaction: This reaction allows for the substitution of the diazonium group with various nucleophiles, such as halides or cyanides, leading to the formation of substituted aromatic compounds .

- Diazo Coupling: The diazonium ion can react with activated aromatic compounds to form azo compounds. This process is significant in dye synthesis and can lead to vibrant colors in textiles and other materials .

- Electrophilic Substitution: The nitro group can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring .

The synthesis of 2-methoxy-5-nitrobenzenediazonium typically involves the following steps:

- Formation of 2-Methoxy-5-nitroaniline: This compound is synthesized by nitrating anisole (methoxybenzene) using nitric acid and sulfuric acid.

- Diazotization: The resulting aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The reaction proceeds via the formation of a nitrosamine intermediate before generating the diazonium ion .

textC₇H₈N₂O₃ + NaNO₂ + HCl → C₇H₆N₃O₃⁺ + NaCl + H₂O

2-Methoxy-5-nitrobenzenediazonium has several applications, particularly in:

- Dye Manufacturing: It serves as an intermediate in the production of azo dyes, which are widely used in textiles and food coloring.

- Pharmaceuticals: The compound may be utilized in synthesizing biologically active molecules due to its electrophilic nature.

- Analytical Chemistry: It can be used as a reagent in various chemical assays due to its ability to form colored complexes with certain analytes .

Interaction studies involving 2-methoxy-5-nitrobenzenediazonium primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that diazonium salts can undergo reactions that lead to complex formation or substitution reactions that are critical for developing new materials or pharmaceuticals.

In particular, studies have noted that the presence of substituents like methoxy and nitro groups can significantly influence the reactivity and selectivity of these interactions .

Several compounds share structural similarities with 2-methoxy-5-nitrobenzenediazonium. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Nitrobenzenediazonium | Nitro group at para position | More stable than meta or ortho variants |

| 2-Methoxy-4-nitrobenzenediazonium | Nitro group at para position | Different regioselectivity leads to distinct reactivity |

| 3-Nitroaniline | Nitro group at meta position | Less reactive towards diazotization |

| 4-Methoxybenzenediazonium | Methoxy group at para position | Used in similar dye applications |

The uniqueness of 2-methoxy-5-nitrobenzenediazonium lies in its specific arrangement of functional groups, which imparts distinct properties that influence its chemical behavior and potential applications compared to other diazonium salts.

The historical development of 2-methoxy-5-nitrobenzenediazonium is intrinsically linked to the broader discovery and evolution of diazonium chemistry. The foundational work in diazonium compound chemistry was established by Peter Griess in 1858, who first reported the reaction that led to the formation of diazonium salts and subsequently discovered several reactions of this new class of compounds. This pioneering work laid the groundwork for what would become one of the most important classes of reactive intermediates in organic synthesis.

The development of aromatic diazonium compounds, including 2-methoxy-5-nitrobenzenediazonium, gained particular momentum during the synthetic dye boom that began with William Henry Perkin's discovery of mauveine in 1856. This period marked a revolutionary shift from natural to synthetic dyes, creating an unprecedented demand for aromatic compounds that could serve as precursors to colorful materials. The specific compound 2-methoxy-5-nitrobenzenediazonium emerged as part of this synthetic revolution, being particularly valued for its role in producing Fast Scarlet R and related azo dyes.

The compound's commercial significance became apparent through its use in the production of Fast Scarlet RC Base, a designation that reflects its historical importance in the textile and dye industries. The development of methods to synthesize and utilize this compound paralleled advances in understanding the fundamental chemistry of diazonium salts, including their formation through diazotization reactions and their subsequent transformations through various coupling and substitution reactions.

Nomenclature and Structural Classification

The systematic nomenclature of 2-methoxy-5-nitrobenzenediazonium follows the standard conventions established for diazonium compounds, with the name reflecting both the substitution pattern on the aromatic ring and the presence of the characteristic diazonium functional group. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as 2-methoxy-5-nitrobenzenediazonium, indicating the positions of the methoxy group at carbon-2 and the nitro group at carbon-5 relative to the diazonium substituent.

Alternative nomenclature systems have produced several synonymous names for this compound, including Fast Scarlet RC Base, which reflects its historical use in dye synthesis, and benzenediazonium, 2-methoxy-5-nitro-, which represents a more descriptive systematic name. The compound is also referenced by its European Community number 248-282-6 and its Chemical Abstracts Service registry number 27165-17-9, providing unique identifiers that facilitate literature searches and regulatory compliance.

The structural classification of 2-methoxy-5-nitrobenzenediazonium places it within the broader category of aromatic diazonium salts, specifically as a substituted benzenediazonium compound. The structural formula C₇H₆N₃O₃⁺ indicates the presence of seven carbon atoms forming the aromatic ring and methoxy substituent, six hydrogen atoms, three nitrogen atoms comprising the diazonium group and nitro substituent, and three oxygen atoms distributed between the methoxy and nitro groups. The positive charge designation reflects the cationic nature of the diazonium functional group, which is typically balanced by an appropriate anion such as chloride or tetrafluoroborate in stable salt forms.

Table 1: Structural Identifiers for 2-Methoxy-5-nitrobenzenediazonium

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₃O₃⁺ |

| Molecular Weight | 180.14 g/mol |

| Chemical Abstracts Service Number | 27165-17-9 |

| European Community Number | 248-282-6 |

| International Union of Pure and Applied Chemistry Name | 2-methoxy-5-nitrobenzenediazonium |

| Simplified Molecular Input Line Entry System | COC1=C(C=C(C=C1)N+[O-])[N+]#N |

| International Chemical Identifier Key | BUADGGPZZZMHBR-UHFFFAOYSA-N |

Position in Diazonium Chemistry

Within the broader framework of diazonium chemistry, 2-methoxy-5-nitrobenzenediazonium occupies a unique position due to its distinctive substitution pattern and the resulting electronic effects. Diazonium compounds are characterized by the presence of the functional group [R−N⁺≡N]X⁻, where R represents an organic group, typically aromatic, and X⁻ represents a suitable anion. The diazonium group itself is highly electrophilic, making these compounds valuable intermediates for various substitution and coupling reactions.

The electronic environment of 2-methoxy-5-nitrobenzenediazonium is particularly interesting from a chemical perspective because it combines both electron-donating and electron-withdrawing substituents on the same aromatic ring. The methoxy group at the 2-position acts as an electron-donating substituent through resonance effects, while the nitro group at the 5-position serves as a strong electron-withdrawing group through both inductive and resonance mechanisms. This combination creates a unique electronic distribution that influences the compound's reactivity patterns and stability characteristics.

The preparation of 2-methoxy-5-nitrobenzenediazonium follows the standard diazotization protocol established for aromatic amines, involving the treatment of 2-methoxy-5-nitroaniline with nitrous acid in the presence of mineral acid. The reaction typically proceeds according to the general equation: ArNH₂ + HNO₂ + HX → [ArN₂]⁺X⁻ + 2 H₂O, where Ar represents the substituted aromatic ring. The specific conditions for this transformation often require careful temperature control, typically maintaining the reaction mixture at 0-5°C to prevent decomposition of the diazonium salt product.

Significance in Synthetic Organic Chemistry

The synthetic utility of 2-methoxy-5-nitrobenzenediazonium extends across multiple areas of organic chemistry, with its primary significance lying in its role as an intermediate for azo dye synthesis and various substitution reactions. In the context of azo dye chemistry, this compound serves as a diazonium coupling component that can react with various coupling partners to produce intensely colored azo compounds. The resulting azo dyes find applications in textile coloration, biological staining, and materials science research.

The compound's significance in synthetic organic chemistry is further enhanced by its participation in classical diazonium transformations, including the Sandmeyer reaction and related substitution processes. In the Sandmeyer reaction, benzenediazonium chloride derivatives, including 2-methoxy-5-nitrobenzenediazonium chloride, can be heated with cuprous halides to yield the corresponding aryl halides with displacement of the diazonium group. This transformation provides a valuable method for introducing halogen substituents into aromatic systems with specific substitution patterns.

Recent research has demonstrated the continued relevance of 2-methoxy-5-nitrobenzenediazonium in modern synthetic chemistry through its use in the preparation of complex disazo dyes and related materials. The synthesis of disazo disperse dyes containing nitro and methoxy groups has shown that compounds derived from 2-methoxy-5-nitroaniline, including its diazonium derivative, exhibit excellent wash fastness and sublimation fastness properties when applied to polyester substrates. These findings highlight the ongoing importance of this compound class in industrial applications and materials development.

Table 2: Key Reactions and Applications of 2-Methoxy-5-nitrobenzenediazonium

| Reaction Type | Product Class | Application |

|---|---|---|

| Azo Coupling | Monoazo Dyes | Textile Coloration |

| Sequential Coupling | Disazo Dyes | Advanced Colorants |

| Sandmeyer Reaction | Aryl Halides | Synthetic Intermediates |

| Substitution Reactions | Functionalized Aromatics | Chemical Building Blocks |

| Biological Coupling | Staining Agents | Microscopy Applications |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

61919-18-4